hSMG-1 inhibitor 11e

Description

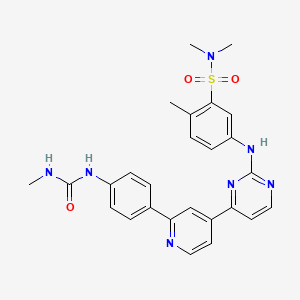

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[4-[2-[3-(dimethylsulfamoyl)-4-methylanilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N7O3S/c1-17-5-8-21(16-24(17)37(35,36)33(3)4)30-25-29-14-12-22(32-25)19-11-13-28-23(15-19)18-6-9-20(10-7-18)31-26(34)27-2/h5-16H,1-4H3,(H2,27,31,34)(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFHDVOENOAIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Pyrimidine Derivatives as hSMG-1 Inhibitors: A Technical Guide

The human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a group of proteins central to cellular signaling pathways.[1][2] hSMG-1 plays a crucial dual role in maintaining cellular integrity: it is a key regulator of the nonsense-mediated mRNA decay (NMD) pathway, an essential RNA surveillance mechanism, and it is also involved in the cellular response to genotoxic stress.[3][4][5] This unique functional combination has positioned hSMG-1 as a compelling therapeutic target, particularly in oncology, where deregulation of stress responses can contribute to tumor progression and resistance to therapy.[3][5] This guide details the discovery and characterization of pyrimidine derivatives as the first selective inhibitors of hSMG-1 kinase activity.

hSMG-1 Signaling Pathways

hSMG-1 exerts its influence through distinct signaling cascades. In the cytoplasm, it is a critical component of the NMD pathway, which identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs). This process prevents the translation of potentially harmful truncated proteins. A key event in NMD is the hSMG-1-mediated phosphorylation of the core NMD factor, UPF1.[2][5] In the nucleus, hSMG-1 participates in the DNA damage response. Following genotoxic stress, such as exposure to ionizing radiation, hSMG-1 can phosphorylate and activate the tumor suppressor protein p53, contributing to cell cycle arrest and apoptosis.[1][6]

Discovery and Optimization of Pyrimidine Inhibitors

Through screening efforts, pyrimidine-based compounds were identified as potent inhibitors of hSMG-1 kinase activity.[3] Structure-based optimization of this initial scaffold was undertaken to enhance both biochemical potency and selectivity against other kinases, particularly those within the PIKK family like mTOR.[3][5] This led to the development of highly selective tool compounds, such as inhibitors 11e and 11j, which exhibit sub-nanomolar potency for hSMG-1.[7][8]

Quantitative Data: Inhibitor Potency and Selectivity

The optimization efforts resulted in compounds with significant selectivity for hSMG-1 over other related kinases. The table below summarizes the half-maximal inhibitory concentration (IC50) values for key pyrimidine derivatives.

| Compound | hSMG-1 IC50 (nM) | mTOR IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | CDK1 IC50 (µM) | CDK2 IC50 (µM) |

| Inhibitor 11e | <0.05[7] | 45[7] | 61[7] | 92[7] | 32[7] | 7.1[7] |

| Inhibitor 11j | 0.11[8] | 50[8] | 92[8] | 60[8] | 32[8] | 7.1[8] |

Data compiled from multiple sources.[7][8]

Experimental Protocols

The characterization of these pyrimidine derivatives involved a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

hSMG-1 Biochemical Kinase Assay

Objective: To determine the in vitro potency (IC50) of compounds against purified hSMG-1 kinase.

Methodology:

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains a reaction buffer with purified, recombinant hSMG-1 enzyme, a specific peptide substrate (e.g., a biotinylated peptide derived from the hUpf1 phosphorylation site), and MgCl2.

-

Compound Addition: Test compounds are serially diluted (commonly in DMSO) and added to the wells.

-

Initiation: The kinase reaction is initiated by the addition of ATP (often at or near its Km concentration). The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.

-

Termination and Detection: The reaction is stopped by the addition of EDTA. The amount of phosphorylated substrate is quantified. A common method is to use a phosphorylation-specific antibody in a format such as Homogeneous Time Resolved Fluorescence (HTRF) or ELISA, where a signal is generated proportional to the extent of phosphorylation.

-

Data Analysis: The signal is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit.

Cellular UPF1 Phosphorylation Assay (Western Blot)

Objective: To confirm that the compounds inhibit hSMG-1 kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, UPF1.

Methodology:

-

Cell Culture and Treatment: A suitable human cell line (e.g., MDA-MB-361 breast cancer cells) is cultured to approximately 80% confluency.[8] The cells are then treated with varying concentrations of the hSMG-1 inhibitor (e.g., 0.3-3 µM) for a defined period (e.g., 1-4 hours).[5][8]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated UPF1 (e.g., anti-phospho-Ser1096 UPF1). A separate blot or a stripped and re-probed blot is incubated with an antibody for total UPF1 as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.[6] The band intensity is quantified using software like ImageJ.

Cell Proliferation Assay

Objective: To assess the effect of hSMG-1 inhibition on the growth of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MDA-MB-468) are seeded into 96-well plates at a low density and allowed to attach overnight.[8]

-

Compound Treatment: The following day, cells are treated with a range of concentrations of the test compound.

-

Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay. A common method is the MTT assay, where the tetrazolium dye MTT is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

-

Data Analysis: The absorbance readings are normalized to vehicle-treated controls, and the concentration that inhibits cell growth by 50% (GI50 or IC50) is calculated.

Discovery Workflow

The discovery of these potent and selective inhibitors followed a logical and systematic progression from initial identification to detailed characterization.

Conclusion

The identification and optimization of pyrimidine derivatives have yielded the first potent and highly selective small-molecule inhibitors of hSMG-1 kinase.[3] These compounds, such as inhibitors 11e and 11j, have proven invaluable as chemical probes to dissect the complex biology of hSMG-1 in both NMD and DNA damage response pathways.[5] Their development provides a critical foundation for further exploration of hSMG-1 as a therapeutic target in cancer and other diseases, representing a significant advancement in the field.

References

- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Core Mechanism of Action of hSMG-1 Inhibitor 11e

This guide provides a detailed examination of the human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) kinase and the mechanism of action of its potent and selective inhibitor, compound 11e. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, RNA surveillance, and DNA damage response.

Introduction to hSMG-1

The human SMG-1 is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a group of proteins that play crucial roles in maintaining genomic integrity and responding to cellular stress.[1][2] hSMG-1 is a key regulator in two major cellular pathways: the nonsense-mediated mRNA decay (NMD) pathway and the genotoxic stress response pathway.[3][4][5][6]

-

Nonsense-Mediated mRNA Decay (NMD): This is a highly conserved RNA surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[7][8][9] By doing so, NMD prevents the synthesis of truncated and potentially harmful proteins.[1][7][8]

-

Genotoxic Stress Response: hSMG-1 is also activated in response to DNA damage, such as double-strand breaks, and participates in the activation of downstream effectors like p53 to initiate cell cycle arrest and DNA repair.[5][10][11]

Given its dual role, particularly in cellular responses to stress which can contribute to tumor growth and therapeutic resistance, hSMG-1 has emerged as a promising target for cancer treatment.[3][6]

hSMG-1 Inhibitor 11e: A Potent and Selective Kinase Inhibitor

This compound is a small molecule compound identified as a potent and highly selective inhibitor of the hSMG-1 kinase.[3][6][12] Its development has provided a valuable chemical probe to investigate the cellular functions of hSMG-1 and to explore its therapeutic potential.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct competitive inhibition of the ATP-binding site within the kinase domain of hSMG-1. This inhibition disrupts the downstream signaling events that are dependent on hSMG-1's phosphotransferase activity.

The central role of hSMG-1 in NMD is the phosphorylation of the key NMD factor, Up-frameshift protein 1 (UPF1).[1] This phosphorylation event is a critical step for the recruitment of other NMD factors and the subsequent degradation of the PTC-containing mRNA.[1][7][13]

The process can be summarized as follows:

-

During translation, when a ribosome encounters a PTC, the SURF (SMG1-UPF1-eRF1-eRF3) complex is formed.[7][8][13]

-

The interaction of UPF1 with UPF2 and UPF3B, which may be associated with an exon-junction complex (EJC) downstream of the PTC, leads to the formation of the DECID (decay-inducing) complex.[7][13]

-

This complex formation triggers the kinase activity of hSMG-1, leading to the phosphorylation of UPF1.[1][7][13]

-

Phosphorylated UPF1 then recruits degradation factors, such as SMG6, to the aberrant mRNA, leading to its decay.[7][14]

This compound, by blocking the kinase activity of hSMG-1, prevents the phosphorylation of UPF1.[4] This disruption of a critical step in the NMD pathway leads to the stabilization and accumulation of PTC-containing transcripts.[4]

hSMG-1 is also implicated in the cellular response to DNA damage.[10] It can phosphorylate key checkpoint proteins, including p53 on Serine 15, a modification that contributes to its activation and stabilization.[5][10][11] This function of hSMG-1 shows some overlap with other PIKK family members like ATM (Ataxia-Telangiectasia Mutated).[10] Depletion of hSMG-1 has been shown to lead to increased sensitivity to ionizing radiation.[10]

By inhibiting hSMG-1, inhibitor 11e can potentially sensitize cancer cells to DNA-damaging agents by preventing the activation of cell cycle checkpoints and DNA repair pathways that are dependent on hSMG-1 activity.[4]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound has been quantified through various in vitro kinase assays. The compound demonstrates sub-nanomolar potency against hSMG-1 and high selectivity over other related kinases.

| Kinase Target | IC50 Value | Selectivity vs. hSMG-1 | Reference |

| hSMG-1 | <0.05 nM | - | [3][4][12] |

| mTOR | 45 nM | >900-fold | [3][6] |

| PI3Kα | 61 nM | >1220-fold | [3][6] |

| PI3Kγ | 92 nM | >1840-fold | [3][6] |

| CDK1 | 32 µM | >640,000-fold | [3][6] |

| CDK2 | 7.1 µM | >142,000-fold | [3][6] |

In cellular assays, treatment of HEK293T cells with 10 nM of this compound resulted in a 92% reduction in the phosphorylation of the NMD effector UPF1, confirming its on-target activity in a cellular context.[4]

Experimental Protocols

The characterization of this compound involves several key experimental methodologies.

This assay is fundamental to determining the direct inhibitory effect of compound 11e on hSMG-1's enzymatic activity.

Objective: To measure the IC50 value of this compound.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant hSMG-1 kinase is purified. A synthetic peptide substrate, often derived from a known hSMG-1 target like UPF1 (e.g., GST-Upf1-S1096 peptide), is prepared.[15]

-

Reaction Setup: The kinase reaction is typically performed in a buffer containing ATP (often radiolabeled with ³²P), MgCl₂, and DTT.[15][16][17]

-

Inhibitor Titration: A series of dilutions of this compound are pre-incubated with the hSMG-1 enzyme.

-

Kinase Reaction Initiation: The reaction is started by the addition of the peptide substrate and [γ-³²P]ATP. The mixture is incubated at a controlled temperature (e.g., 30-37°C) for a specific duration.[18]

-

Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP, often using phosphocellulose paper or SDS-PAGE followed by autoradiography.[16]

-

Data Analysis: The amount of incorporated radiolabel is quantified. The percentage of inhibition at each concentration of the inhibitor is calculated relative to a control (e.g., DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.

This assay confirms the inhibitor's activity within a cellular environment by measuring its effect on a direct downstream target of hSMG-1.

Objective: To assess the inhibition of hSMG-1-mediated UPF1 phosphorylation in cells treated with inhibitor 11e.

Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., HEK293T, HT1080) is cultured.[4][19] Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a defined period.

-

Cell Lysis: Cells are harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the Bradford assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[19]

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated UPF1. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A primary antibody for total UPF1 and a loading control (e.g., β-actin or GAPDH) are used on the same or parallel blots for normalization.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate.[11] The band intensities are quantified using densitometry software. The ratio of phosphorylated UPF1 to total UPF1 is calculated and compared across different treatment conditions.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that functions through the potent and selective inhibition of the hSMG-1 kinase. Its primary mechanism of action involves the disruption of the nonsense-mediated mRNA decay pathway by preventing the critical phosphorylation of UPF1. Additionally, it has the potential to modulate the genotoxic stress response, suggesting its utility in combination therapies with DNA-damaging agents in oncology. The detailed understanding of its mechanism, supported by quantitative data and robust experimental protocols, provides a solid foundation for its further investigation and development.

References

- 1. pnas.org [pnas.org]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound () for sale [vulcanchem.com]

- 5. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]

- 13. researchgate.net [researchgate.net]

- 14. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The nonsense-mediated mRNA decay SMG-1 kinase is regulated by large-scale conformational changes controlled by SMG-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. promega.com [promega.com]

- 18. med.upenn.edu [med.upenn.edu]

- 19. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of hSMG-1 Kinase in Nonsense-Mediated mRNA Decay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) protein kinase, a pivotal regulator of the Nonsense-Mediated mRNA Decay (NMD) pathway. We will explore its core functions, the intricate signaling cascade it governs, its structural characteristics, and its emerging role as a therapeutic target. This document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual process diagrams to offer a comprehensive resource for professionals in the field.

Introduction to Nonsense-Mediated mRNA Decay (NMD) and hSMG-1

Nonsense-Mediated mRNA Decay (NMD) is a crucial mRNA quality control mechanism present in all eukaryotes.[1][2][3] Its primary function is to identify and degrade messenger RNAs (mRNAs) that contain a premature termination codon (PTC).[2][4][5] This surveillance prevents the translation of these aberrant transcripts into truncated proteins, which could be nonfunctional or even harmful to the cell.[2][4][5] Beyond this quality control function, NMD also plays a significant role in regulating the expression of a substantial portion (~10%) of normal physiological mRNAs, thereby influencing diverse cellular processes.[3][6]

At the heart of the NMD pathway lies hSMG-1, a large serine/threonine-protein kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family.[2][4][7] This family of kinases is known for its involvement in critical cellular processes, including mitogenic and stress-induced signaling pathways.[8] hSMG-1's essential function in NMD is to phosphorylate the master regulator UPF1, an event that is considered the definitive, rate-limiting step for triggering the degradation of the target mRNA.[7][9]

The Core Mechanism: hSMG-1 in the NMD Pathway

The activation of NMD is a highly orchestrated process that occurs during the pioneer round of translation. The central event is the phosphorylation of the UPF1 helicase by hSMG-1.[4][5] This phosphorylation is not constitutive; it is triggered upon the recognition of a PTC on a newly synthesized, postspliced mRNA.[2][4]

The recognition machinery involves a series of complex formations at the site of the stalled ribosome:

-

SURF Complex Formation: When a ribosome stalls at a PTC, hSMG-1 is recruited along with its regulatory partners SMG-8 and SMG-9.[3][10] Together with UPF1 and the eukaryotic release factors eRF1 and eRF3, they form a transient complex known as the SURF (SMG1-UPF1-eRF1-eRF3) complex.[10][11]

-

EJC Involvement and DECID Complex Assembly: In vertebrates, the distinction between a normal stop codon and a PTC often depends on the presence of an Exon Junction Complex (EJC) downstream.[9][12] The SURF complex associates with the EJC, a process facilitated by UPF2 and UPF3, leading to the formation of a larger "decay-inducing complex" (DECID).[11]

-

UPF1 Phosphorylation: It is within the DECID complex that hSMG-1's kinase activity is fully engaged, leading to the hyper-phosphorylation of UPF1 at specific serine-glutamine (SQ) motifs in its N- and C-terminal regions.[9][11][12] This phosphorylation event is the critical switch that commits the mRNA to degradation.[7][9]

-

Recruitment of Downstream Factors: Phosphorylated UPF1 (p-UPF1) acts as a binding platform, recruiting the downstream NMD factors, including the SMG-5/SMG-7 complex and the SMG-6 endonuclease.[4][5][11]

-

mRNA Degradation and Recycling: The recruitment of these factors initiates the degradation of the faulty mRNA through various routes, including decapping and endonucleolytic cleavage.[4][5] The process culminates in the dephosphorylation of UPF1, likely mediated by Protein Phosphatase 2A (PP2A) in complex with SMG-5/SMG-7, allowing UPF1 to be recycled for subsequent rounds of surveillance.[9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsense-mediated mRNA decay in humans at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of SMG-1-mediated Upf1 phosphorylation in mammalian nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nonsense-mediated mRNA decay factors act in concert to regulate common mRNA targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The nonsense-mediated mRNA decay SMG-1 kinase is regulated by large-scale conformational changes controlled by SMG-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Serine/threonine-protein kinase SMG1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

hSMG-1 Inhibitor 11e: A Technical Guide to its Role in the Cellular Stress Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human suppressor with morphogenetic effect on genitalia 1 (hSMG-1) is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, a group of proteins central to cellular stress responses. hSMG-1 plays a critical dual role in maintaining cellular homeostasis through its involvement in both the nonsense-mediated mRNA decay (NMD) pathway and the DNA damage response (DDR).[1][2] Its unique position at the crossroads of RNA surveillance and genome integrity makes it a compelling target for therapeutic intervention, particularly in oncology.

This technical guide provides an in-depth overview of the potent and selective hSMG-1 inhibitor, 11e. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling pathways it modulates.

hSMG-1 Inhibitor 11e: Potency and Selectivity

This compound is a highly potent and selective small molecule inhibitor of hSMG-1 kinase activity. Its exceptional selectivity is crucial for minimizing off-target effects, a key consideration in drug development.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 | Selectivity vs. hSMG-1 |

| hSMG-1 | <0.05 nM | - |

| mTOR | 45 nM | >900-fold |

| PI3Kα | 61 nM | >1220-fold |

| PI3Kγ | 92 nM | >1840-fold |

| CDK1 | 32 µM | >640,000-fold |

| CDK2 | 7.1 µM | >142,000-fold |

Data compiled from multiple sources.[1][2][3][4]

Core Cellular Functions Modulated by this compound

This compound exerts its cellular effects by disrupting two major stress response pathways:

-

Nonsense-Mediated mRNA Decay (NMD): NMD is a critical RNA surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. hSMG-1 is a key kinase in this pathway, responsible for the phosphorylation of the central NMD factor, UPF1.[5] Inhibition of hSMG-1 by 11e blocks this phosphorylation event, thereby inhibiting NMD.[4]

-

DNA Damage Response (DDR): In response to genotoxic stress, such as that induced by DNA damaging agents, hSMG-1 is activated and participates in the signaling cascade that leads to cell cycle arrest and DNA repair.[6] A key substrate of hSMG-1 in this pathway is the tumor suppressor protein p53. hSMG-1, along with other PIKKs like ATM, phosphorylates p53 at Serine 15, a critical event for p53 activation and its downstream functions.[1]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by hSMG-1 and its inhibitor, 11e.

Caption: The Nonsense-Mediated mRNA Decay (NMD) Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound () for sale [vulcanchem.com]

- 5. A network of SMG-8, SMG-9 and SMG-1 C-terminal insertion domain regulates UPF1 substrate recruitment and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of hSMG-1 Inhibition in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) is a multifaceted serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a pivotal role in two critical cellular processes: nonsense-mediated mRNA decay (NMD) and the DNA damage response (DDR).[1][2] Its dual function places hSMG-1 at a crucial intersection of pathways that govern genome and transcriptome integrity, making it a compelling target for cancer therapy.[1][3] This technical guide provides an in-depth exploration of the therapeutic potential of hSMG-1 inhibition, summarizing key preclinical data, outlining experimental methodologies, and visualizing the complex signaling networks involved.

Core Concepts: The Dual Roles of hSMG-1 in Cellular Homeostasis

hSMG-1's significance in oncology stems from its involvement in pathways frequently dysregulated in cancer:

-

Nonsense-Mediated mRNA Decay (NMD): As a key regulator of NMD, hSMG-1 is responsible for the surveillance and degradation of mRNAs containing premature termination codons (PTCs).[4][5][6] This quality control mechanism prevents the translation of truncated proteins that could be deleterious to the cell. In the context of cancer, NMD can have a dual role. It can act as a tumor suppressor by degrading mRNAs of mutated tumor suppressor genes.[4] Conversely, cancer cells can exploit NMD to downregulate the expression of tumor-suppressor transcripts or to eliminate mRNAs encoding neoantigens, thereby evading immune detection.[7][8] Inhibition of hSMG-1, and therefore NMD, can restore the expression of these neoantigens, potentially enhancing the efficacy of immunotherapies.[9][10]

-

DNA Damage Response (DDR): hSMG-1 is an integral component of the DDR network, functioning in concert with other PIKK family members like ATM and ATR.[1][2] It is activated by genotoxic stress, such as ionizing radiation (IR) and oxidative stress, and contributes to the phosphorylation and activation of key checkpoint proteins, including p53.[1][11] By participating in the G1/S checkpoint, hSMG-1 helps to maintain genomic stability. Depletion of hSMG-1 has been shown to lead to spontaneous DNA damage and increased sensitivity to IR.[1]

Therapeutic Rationale for hSMG-1 Inhibition

The therapeutic strategy of inhibiting hSMG-1 in cancer is underpinned by several key observations:

-

Tumor Suppressor Function: Evidence suggests that hSMG-1 can act as a tumor suppressor. Its depletion has been shown to enhance tumor growth in xenograft models. Furthermore, hSMG-1 haploinsufficiency in mice predisposes them to a range of tumors.[12] It suppresses tumor growth by regulating critical cell cycle proteins such as Cdc25A and CDK2.[12]

-

Sensitization to Chemotherapy: Inhibition of hSMG-1 has been demonstrated to enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like gemcitabine and cisplatin.[13] This effect is mediated through an increase in apoptosis, as evidenced by the upregulation of activated caspases 3 and 9.[13]

-

Induction of Anti-Tumor Immunity: By inhibiting NMD, hSMG-1 inhibitors can lead to the expression of truncated proteins from mutated genes. These can be processed and presented as neoantigens on the surface of cancer cells, making them recognizable and targetable by the immune system.[9][10]

Preclinical Evidence for hSMG-1 Inhibition

A growing body of preclinical research supports the development of hSMG-1 inhibitors. Several small molecules have been identified that potently and selectively inhibit hSMG-1 kinase activity.

Table 1: Preclinical Activity of hSMG-1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cellular Effects | Cancer Type | Reference(s) |

| 11e | hSMG-1 | <0.05 | Potent and selective inhibition of hSMG-1 kinase. | Not specified | [3] |

| KVS0001 | SMG1 | Not specified | Elevates expression of transcripts and proteins from truncating mutations; increases presentation of HLA class I-associated peptides. | Not specified | [9][14] |

| LY3023414 | PI3K, AKT1, mTOR, SMG1 | Not specified | Increases expression of mutant RNA transcripts. | Lung Cancer (NCI-H358), Colorectal Cancer (LS180) | [9][15] |

| CC-115 | mTOR, DNA-PK, SMG1 | Not specified | Induces UPR transcripts and apoptosis. | Multiple Myeloma | [16] |

Table 2: Effects of hSMG-1 Depletion/Inhibition on Cancer Cell Lines

| Cell Line | Cancer Type | Method of Inhibition | Key Findings | Reference(s) |

| H1299 | Non-small cell lung cancer | siRNA | Enhanced sensitivity to gemcitabine and cisplatin; increased apoptosis. | [13] |

| U2OS | Osteosarcoma | siRNA | Increased sensitivity to TNFα-induced apoptosis. | [2] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | CC-115, SMG1i | Decreased proliferation and survival; induction of UPR and apoptosis. | [16] |

| NCI-H358, LS180 | Lung, Colorectal Cancer | LY3023414 | Increased expression of mutant alleles. | [17] |

Signaling Pathways and Experimental Workflows

hSMG-1 in the DNA Damage Response and Cell Cycle Control

hSMG-1 plays a crucial role in the G1/S checkpoint in response to DNA damage. It can phosphorylate and activate p53, a key tumor suppressor, and regulate the stability of Cdc25A, a phosphatase that promotes cell cycle progression by activating CDK2.

Caption: hSMG-1 signaling in the DNA damage response and cell cycle control.

The Role of hSMG-1 in Nonsense-Mediated mRNA Decay (NMD)

hSMG-1 is a central kinase in the NMD pathway. It phosphorylates the key NMD factor UPF1, which is a critical step for the degradation of mRNAs containing premature termination codons (PTCs).

References

- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Nonsense-mediated mRNA Decay and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonsense-mediated mRNA Decay and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nonsense-Mediated mRNA Decay: Pathologies and the Potential for Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SMG-1 suppresses CDK2 and tumor growth by regulating both the p53 and Cdc25A signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effect of inhibiting the expression of hSMG-1 on chemosensitivity of human non-small cell lung cancer H1299 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 16. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]

Structural Basis for the Selectivity of hSMG-1 Inhibitor 11e: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high selectivity of the pyrimidine derivative, inhibitor 11e, for the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase. A comprehensive understanding of this selectivity is crucial for the development of targeted cancer therapeutics, given hSMG-1's dual role in nonsense-mediated mRNA decay (NMD) and the genotoxic stress response.

Quantitative Analysis of Inhibitor 11e Potency and Selectivity

Inhibitor 11e, a potent and selective inhibitor of hSMG-1, has been extensively profiled against a panel of kinases to determine its specificity. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the remarkable selectivity of 11e for hSMG-1 over other closely related kinases, particularly those in the PI3K-related kinase (PIKK) family.

| Target Kinase | IC50 (nM) | Selectivity over hSMG-1 (fold) | Reference |

| hSMG-1 | <0.05 | - | [1][2][3][4][5][6] |

| mTOR | 45 | >900 | [2][3][4][5][6] |

| PI3Kα | 61 | >1220 | [2][3][4][5][6] |

| PI3Kγ | 92 | >1840 | [2][3][5][6] |

| CDK1 | 32,000 | >640,000 | [2][3][4][5][6] |

| CDK2 | 7,100 | >142,000 | [2][3][4][5][6] |

hSMG-1 Signaling Pathways

hSMG-1 is a critical regulator in two major cellular pathways: the nonsense-mediated mRNA decay (NMD) pathway, which ensures transcriptome integrity, and the genotoxic stress response pathway, which maintains genome stability.

Nonsense-Mediated mRNA Decay (NMD) Pathway

The NMD pathway is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). hSMG-1's role is to phosphorylate the key NMD factor, UPF1, a critical step for the recruitment of decay factors.

Caption: The role of hSMG-1 in the NMD pathway.

Genotoxic Stress Response Pathway

In response to DNA damage, hSMG-1, in concert with other PIKKs like ATM, phosphorylates key effector proteins such as p53, leading to cell cycle arrest and apoptosis.

Caption: hSMG-1's involvement in the DNA damage response.

Structural Basis for Selectivity of Inhibitor 11e

The high selectivity of inhibitor 11e for hSMG-1 is attributed to its unique interactions within the kinase's ATP-binding pocket, as revealed by molecular modeling studies.[7] The inhibitor's pyrimidine-pyridine core, functionalized with sulfonamide and urea groups, optimally occupies distinct hydrophobic regions within the hSMG-1 kinase domain.

Key interactions include:

-

Sulfonamide Group: Forms crucial hydrogen bonds with the side chains of Glu1271 and Asp1273 .[7]

-

Urea Moiety: Interacts with the backbone of Val1248 in the hinge region of the kinase.[7]

This binding mode is distinct from its interaction with other kinases. For instance, in mTOR, steric hindrance from Leu2185 is proposed to reduce the binding affinity of 11e.[7]

Caption: Key interactions of inhibitor 11e in the hSMG-1 active site.

Experimental Protocols

The determination of inhibitor potency and selectivity, as well as the elucidation of its binding mode, relies on a suite of biochemical and structural biology techniques.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

-

Recombinant human hSMG-1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Substrate (e.g., a peptide with a consensus phosphorylation sequence for hSMG-1)

-

Inhibitor 11e stock solution (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of inhibitor 11e in DMSO.

-

Add a small volume of the diluted inhibitor to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known broad-spectrum inhibitor or no enzyme (for 100% inhibition).

-

Add the hSMG-1 kinase and substrate mixture to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.

-

Incubate the reaction for a set period (e.g., 60 minutes) at 30°C.

-

Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase Selectivity Profiling Workflow

To assess the selectivity of an inhibitor, it is screened against a broad panel of kinases.

Caption: Workflow for kinase inhibitor selectivity profiling.

Protein-Ligand Complex Crystallography and Structure Determination

The following is a generalized workflow for obtaining the crystal structure of a kinase in complex with an inhibitor.

Procedure:

-

Protein Expression and Purification: Express a construct of the hSMG-1 kinase domain in a suitable system (e.g., insect or mammalian cells) and purify to high homogeneity.

-

Complex Formation: Incubate the purified kinase with a molar excess of inhibitor 11e to ensure saturation of the binding site.

-

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to identify conditions that yield diffraction-quality crystals of the complex.

-

Crystal Optimization: Optimize the initial crystallization conditions by varying the concentrations of the components, temperature, and other parameters to improve crystal size and quality.

-

X-ray Diffraction Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a homologous kinase structure as a search model. Refine the atomic coordinates against the experimental data and build the inhibitor molecule into the electron density map.

-

Structural Analysis: Analyze the final refined structure to identify the key protein-ligand interactions responsible for binding and selectivity.

Conclusion

The remarkable selectivity of inhibitor 11e for hSMG-1 is a result of specific hydrogen bonding and hydrophobic interactions within the kinase's active site. The detailed understanding of this structural basis, supported by quantitative biochemical data and robust experimental methodologies, provides a solid foundation for the rational design of next-generation hSMG-1 inhibitors with improved therapeutic profiles for the treatment of cancer. Further structural studies, including obtaining a high-resolution crystal structure of the hSMG-1-11e complex, will be invaluable in guiding future drug discovery efforts targeting this important kinase.

References

- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hSMG-1 inhibitor 11e | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Nordic Biosite [nordicbiosite.com]

- 5. This compound | 1402452-10-1 | MOLNOVA [molnova.com]

- 6. glpbio.com [glpbio.com]

- 7. This compound () for sale [vulcanchem.com]

The Impact of hSMG-1 Inhibitor 11e on UPF1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of the potent and selective hSMG-1 kinase inhibitor, compound 11e, on the phosphorylation of the key nonsense-mediated mRNA decay (NMD) factor, UPF1. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for researchers in the fields of molecular biology, oncology, and drug development.

Core Concepts: The Role of hSMG-1 and UPF1 in Nonsense-Mediated mRNA Decay

Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs). This quality control process prevents the translation of truncated and potentially harmful proteins. A central player in this pathway is the phosphoinositide 3-kinase-related kinase (PIKK) hSMG-1, which acts as a master regulator by phosphorylating the ATP-dependent RNA helicase, UPF1.

The phosphorylation of UPF1 by hSMG-1 is a pivotal and rate-limiting step in NMD.[1] This post-translational modification triggers a cascade of events, including the recruitment of other NMD factors, leading to the degradation of the targeted mRNA.[2] Consequently, inhibiting the kinase activity of hSMG-1 presents a compelling therapeutic strategy for diseases where the suppression of NMD is desirable, such as in certain genetic disorders and cancers where NMD can degrade transcripts that could otherwise produce a partially functional protein or tumor-suppressing neoantigens.

hSMG-1 Inhibitor 11e: A Potent and Selective Tool

Compound 11e is a pyrimidine derivative identified as a highly potent and selective inhibitor of hSMG-1 kinase.[3] Its development has provided the research community with a valuable tool to probe the intricacies of the NMD pathway and to explore the therapeutic potential of NMD inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound and its impact on the NMD pathway.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Related Compounds

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. mTOR | Selectivity vs. PI3Kα | Selectivity vs. PI3Kγ | Selectivity vs. CDK1 | Selectivity vs. CDK2 | Reference |

| This compound | hSMG-1 | <0.05 | >900-fold | >1220-fold | >1840-fold | >640,000-fold | >142,000-fold | [4][5][6] |

| This compound | mTOR | 45 | - | - | - | - | - | [4][7] |

| This compound | PI3Kα | 61 | - | - | - | - | - | [4][7] |

| This compound | PI3Kγ | 92 | - | - | - | - | - | [4][7] |

| This compound | CDK1 | 32,000 | - | - | - | - | - | [4][7] |

| This compound | CDK2 | 7,100 | - | - | - | - | - | [4][7] |

Table 2: Cellular Effect of SMG1 Inhibition on UPF1 Phosphorylation

| Inhibitor | Cell Lines | Concentration | Effect on Phospho-UPF1 | Reference |

| KVS0001 (derived from SMG1i-11) | NCI-H358, LS180, SW480 | 5 µM | Substantial decrease | [8][9] |

| SMG1i | HCT 116 | Dose-dependent | Decreased phosphorylation | [10] |

| SMG1 knockdown (siRNA) | A549 | N/A | Upregulation of total Upf1 and Upf2 | [11] |

| SMG1 knockdown (siRNA) | CARASIL fibroblasts | N/A | Suppression of UPF1 phosphorylation | [12] |

Note: SMG1i-11 is a closely related analog of 11e, and KVS0001 is a novel inhibitor derived from SMG1i-11. The data for these compounds are presented as strong indicators of the expected effect of 11e.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Signaling Pathway of UPF1 Phosphorylation in NMD

Caption: NMD pathway leading to UPF1 phosphorylation and its inhibition by 11e.

Experimental Workflow for Assessing UPF1 Phosphorylation

Caption: Workflow for analyzing UPF1 phosphorylation via Western Blot.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effect of hSMG-1 inhibitors on UPF1 phosphorylation.

In Vitro hSMG-1 Kinase Assay

This assay directly measures the ability of an inhibitor to block the kinase activity of hSMG-1 on its substrate, UPF1.

Materials:

-

Recombinant human SMG-1 (hSMG-1)

-

Recombinant human UPF1 (or a peptide substrate containing the phosphorylation site, e.g., GST-Upf1-S1096)

-

This compound

-

Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or cold ATP

-

SDS-PAGE apparatus and reagents

-

Phosphorimager or Western blot equipment

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant hSMG-1, and the UPF1 substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and incubate for a predetermined time (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection, or cold ATP for detection by phospho-specific antibodies).

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

For radioactive detection, expose the gel to a phosphor screen and quantify the incorporation of ³²P into the UPF1 substrate using a phosphorimager.

-

For non-radioactive detection, transfer the proteins to a PVDF membrane and perform a Western blot using a phospho-specific UPF1 antibody.[13]

-

Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Western Blot for Phosphorylated UPF1

This experiment determines the effect of the inhibitor on UPF1 phosphorylation within a cellular context.

Materials:

-

Human cell line (e.g., HeLa, HCT 116, NCI-H358)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP, cOmplete)

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-UPF1 (e.g., targeting Ser1107 or Ser1127)[13]

-

Mouse anti-total UPF1

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

Imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24 hours).[14]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total UPF1 and a loading control like β-actin.

-

Quantify the band intensities using densitometry software to determine the relative levels of phosphorylated UPF1.

Conclusion

This compound is a powerful research tool for modulating the NMD pathway. Its high potency and selectivity allow for precise investigation of the downstream consequences of inhibiting UPF1 phosphorylation. The data and protocols presented in this guide offer a solid foundation for researchers aiming to utilize this inhibitor to explore the roles of NMD in various biological processes and disease states. The significant reduction in UPF1 phosphorylation upon treatment with hSMG-1 inhibitors underscores the potential of targeting this kinase for therapeutic intervention.

References

- 1. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N- and C-terminal Upf1 phosphorylations create binding platforms for SMG-6 and SMG-5:SMG-7 during NMD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. This compound |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 9. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]

- 10. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. pnas.org [pnas.org]

- 13. Phospho-UPF1 (Ser1107) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Functions of hSMG-1 Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase is a critical regulator of cellular homeostasis, operating at the intersection of RNA surveillance and stress response pathways. As a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, hSMG-1 exhibits a dual functionality that is integral to maintaining both the integrity of the transcriptome and the stability of the genome. This technical guide provides a comprehensive overview of the core functions of hSMG-1, with a focus on its roles in nonsense-mediated mRNA decay (NMD) and the DNA damage response. We present quantitative data on its substrate phosphorylation, detailed experimental protocols for its study, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

The Dichotomous Roles of hSMG-1 Kinase

hSMG-1's cellular importance stems from its involvement in two fundamental surveillance mechanisms: ensuring the fidelity of gene expression through NMD and orchestrating cellular responses to genotoxic stress.

Guardian of the Transcriptome: hSMG-1 in Nonsense-Mediated mRNA Decay

Nonsense-mediated mRNA decay is a quality control pathway that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs).[1] These aberrant transcripts can arise from genetic mutations or errors during RNA processing and, if translated, could produce truncated and potentially harmful proteins.

At the heart of NMD lies the phosphorylation of the key factor, Upf1 , an ATP-dependent RNA helicase.[1][2] hSMG-1 is the principle kinase responsible for this critical phosphorylation event. Upon the recognition of a stalled ribosome at a PTC, hSMG-1 is recruited to the surveillance complex and phosphorylates Upf1 on specific serine (Ser) and threonine (Thr) residues within its N- and C-terminal regions.[3] This phosphorylation cascade is a decisive step, marking the mRNA for degradation. Phosphorylated Upf1 then serves as a binding platform for downstream NMD effectors, such as the SMG-5/7 heterodimer and the SMG-6 endonuclease, which execute the degradation of the faulty mRNA.[4]

Sentinel of the Genome: hSMG-1 in the Cellular Stress Response

Beyond its role in RNA quality control, hSMG-1 is an active participant in the cellular response to a variety of stresses, with a pronounced role in the DNA damage response (DDR).[5] This function aligns it with other well-characterized PIKK family members like ATM and ATR.

In response to genotoxic insults, such as those induced by ionizing radiation, hSMG-1 is activated and contributes to the phosphorylation and stabilization of the tumor suppressor protein p53 .[5][6] A key phosphorylation site targeted by hSMG-1 on p53 is Serine 15 .[6] This modification is crucial for enhancing the stability and transcriptional activity of p53, which in turn orchestrates a range of cellular outcomes including cell cycle arrest, the initiation of DNA repair mechanisms, or, in cases of irreparable damage, the induction of apoptosis.[7][8]

Quantitative Insights into hSMG-1 Activity

The following tables provide a summary of the key quantitative data related to hSMG-1's enzymatic function and its inhibition.

Table 1: hSMG-1 Substrate Phosphorylation

| Substrate | Key Phosphorylation Sites | Consequence of Phosphorylation |

| Upf1 | Threonine 28, Serine 1078, Serine 1096 | Recruitment of downstream NMD factors (SMG-5/6/7), leading to mRNA decay.[3] |

| p53 | Serine 15 | Increased protein stability and activation of transcriptional programs for cell cycle arrest, DNA repair, or apoptosis.[6] |

Table 2: Pharmacological Inhibitors of hSMG-1

| Inhibitor | IC50 | Selectivity |

| Wortmannin | 1-2 µM in intact cells | Pan-PIKK inhibitor |

| Pyrimidine Derivative (11e) | <0.05 nM | Highly selective for hSMG-1 over mTOR, PI3Kα/γ, and CDK1/2 |

| Pyrimidine Derivative (11j) | 0.11 nM | Highly selective for hSMG-1 over mTOR, PI3Kα/γ, and CDK1/2 |

Note: The kinetic parameters of hSMG-1, such as Km and Vmax for its substrates, are not extensively documented in publicly available literature and require empirical determination through in vitro kinase assays.

Methodologies for Investigating hSMG-1 Function

This section outlines detailed protocols for essential experiments designed to probe the dual functions of hSMG-1 kinase.

In Vitro Kinase Assay with Radiolabeled ATP

This assay directly measures the phosphorylation of a substrate by hSMG-1.

Materials:

-

Purified, active hSMG-1 kinase

-

Purified substrate protein (e.g., recombinant Upf1 or p53)

-

[γ-³²P]ATP (high specific activity)

-

10X Kinase Reaction Buffer (200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

-

10X ATP Solution (1 mM non-radiolabeled ATP)

-

SDS-PAGE loading buffer

-

SDS-PAGE apparatus

-

Phosphorimager system or autoradiography film

Protocol:

-

On ice, prepare a 20 µL kinase reaction mixture containing: 2 µL of 10X Kinase Reaction Buffer, an optimized amount of hSMG-1 kinase, an optimized amount of substrate protein, and nuclease-free water to a volume of 18 µL.

-

Initiate the phosphorylation reaction by adding 2 µL of a 1:1 mixture of 10X ATP Solution and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined duration (e.g., 30 minutes), ensuring the reaction proceeds within the linear range as determined by a preliminary time-course experiment.

-

Terminate the reaction by adding 20 µL of 2X SDS-PAGE loading buffer.

-

Denature the proteins by heating the samples at 95°C for 5 minutes.

-

Resolve the proteins using SDS-PAGE.

-

Dry the gel and visualize the incorporated radiolabel by exposing the gel to a phosphor screen or autoradiography film.

-

Quantify the signal intensity of the phosphorylated substrate band to determine kinase activity.

Immunoprecipitation of hSMG-1 from Cellular Extracts

This method is employed to isolate hSMG-1 and its associated proteins from a complex cellular environment.

Materials:

-

A human cell line known to express hSMG-1 (e.g., HEK293T).

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

A specific antibody targeting hSMG-1 (or an epitope tag if using an over-expression system).

-

Protein A/G-conjugated agarose or magnetic beads.

-

Wash Buffer (Lysis Buffer containing a lower concentration of detergent, e.g., 0.1% Triton X-100).

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE loading buffer).

Protocol:

-

Harvest cultured cells and lyse them in ice-cold Lysis Buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-hSMG-1 antibody to form immune complexes.

-

Capture the immune complexes by adding Protein A/G beads.

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound proteins using Elution Buffer for downstream applications such as mass spectrometry or Western blotting.

Dual-Luciferase Reporter Assay for NMD Activity

This reporter-based assay provides a quantitative measure of NMD efficiency in living cells.[9][10][11]

Materials:

-

A suitable human cell line.

-

A pair of dual-luciferase reporter plasmids: one containing a premature termination codon (PTC) within the firefly luciferase gene and a constitutively expressed Renilla luciferase for normalization, and a control plasmid without the PTC.

-

A transfection reagent.

-

A commercial dual-luciferase assay kit.

-

A luminometer.

Protocol:

-

Transfect the cells with either the PTC-containing or the control reporter plasmid.

-

After a suitable incubation period (typically 24-48 hours), lyse the cells.

-

In a luminometer-compatible plate, first measure the firefly luciferase activity.

-

Then, in the same well, quench the firefly luciferase signal and measure the Renilla luciferase activity.

-

Calculate the ratio of firefly to Renilla luciferase activity for both the PTC-containing and control reporters.

-

The efficiency of NMD is inversely proportional to the firefly/Renilla ratio of the PTC-containing reporter relative to the control.

Western Blot Analysis of Substrate Phosphorylation

This technique is used to detect the phosphorylation status of hSMG-1 substrates.

Materials:

-

Protein samples from cell lysates or immunoprecipitations.

-

SDS-PAGE and Western blotting equipment.

-

Membranes (PVDF or nitrocellulose).

-

Blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for the phosphorylated form of the substrate (e.g., anti-phospho-Upf1 S1078) and for the total protein.

-

An appropriate HRP-conjugated secondary antibody.

-

A chemiluminescent detection reagent.

Protocol:

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (typically at a 1:1000 dilution) overnight at 4°C.[12]

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.[13]

-

After further washing, apply the chemiluminescent substrate and detect the signal.

-

Quantify the signal for both the phosphorylated and total protein to determine the relative level of phosphorylation.

Visualizing hSMG-1's Functional Networks

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and a general experimental workflow for studying hSMG-1.

Caption: The hSMG-1-mediated NMD pathway.

Caption: hSMG-1's role in the DNA damage response.

Caption: A workflow for investigating hSMG-1.

References

- 1. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epigentek.com [epigentek.com]

- 3. 免疫沉澱程序 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Immunoprecipitation protocol. EuroMAbNet [euromabnet.com]

- 6. The RNA surveillance protein SMG1 activates p53 in response to DNA double-strand breaks but not exogenously oxidized mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. Western Blot Antibody Staining & Detection [novusbio.com]

hSMG-1: A Pivotal Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) is a multifaceted serine/threonine kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It plays a crucial dual role in cellular homeostasis through its involvement in both nonsense-mediated mRNA decay (NMD) and the DNA damage response (DDR). The deregulation of these pathways is a hallmark of cancer, positioning hSMG-1 as a compelling therapeutic target. This technical guide provides a comprehensive overview of hSMG-1's function in oncology, detailing its signaling pathways, the therapeutic potential of its inhibition, quantitative data on its expression and the effects of its modulation, and detailed experimental protocols for its investigation.

Introduction to hSMG-1

hSMG-1 is a critical regulator of two fundamental cellular processes:

-

Nonsense-Mediated mRNA Decay (NMD): As a key initiator of NMD, hSMG-1 phosphorylates the UPF1 helicase, a crucial step in the degradation of mRNAs containing premature termination codons (PTCs).[1] This surveillance mechanism prevents the synthesis of truncated and potentially harmful proteins that can arise from genetic mutations or errors in transcription and splicing. In the context of cancer, NMD can have a dual role. It can act as a tumor suppressor by eliminating transcripts of mutated tumor suppressor genes. Conversely, it can promote tumorigenesis by degrading transcripts that could produce immunogenic neoantigens, thereby helping cancer cells evade immune surveillance.[2]

-

DNA Damage Response (DDR): As a member of the PIKK family, which also includes ATM, ATR, and DNA-PK, hSMG-1 is activated in response to genotoxic stress, such as DNA double-strand breaks.[1] It participates in cell cycle checkpoint control, specifically the G1/S checkpoint, through both p53-dependent and p53-independent pathways.[3] By phosphorylating key substrates like p53, hSMG-1 contributes to the maintenance of genomic integrity.

The dual functionality of hSMG-1 places it at a critical nexus of cellular quality control and stress response, making it an attractive target for therapeutic intervention in oncology.

hSMG-1 as a Therapeutic Target

The therapeutic rationale for targeting hSMG-1 in cancer is context-dependent and can be broadly categorized into two main strategies:

-

Inhibition of NMD for Neoantigen Presentation: In cancers with a high mutational burden, particularly those with numerous frameshift or nonsense mutations, NMD can suppress the generation of neoantigens, which are crucial for an effective anti-tumor immune response.[2] Inhibition of hSMG-1 can restore the expression of these truncated proteins, leading to the presentation of novel neoantigens on the tumor cell surface and potentially enhancing the efficacy of immunotherapies.[4][5]

-

Modulation of the DNA Damage Response: By inhibiting hSMG-1, cancer cells may become more susceptible to DNA-damaging agents, such as chemotherapy and radiation. This is particularly relevant in tumors that are already deficient in other DDR pathways, a concept known as synthetic lethality. Furthermore, disrupting hSMG-1's role in cell cycle control can impede tumor growth.[3]

Quantitative Data on hSMG-1 in Oncology

Expression of hSMG-1 in Cancer

The expression of hSMG-1 varies across different tumor types, with both upregulation and downregulation reported, suggesting a context-dependent role in tumorigenesis.

| Cancer Type | hSMG-1 Expression Status | Method of Analysis | Reference |

| Gastric Cancer | Significantly lower in tumor tissues compared to normal mucosa.[6] | Immunohistochemistry (IHC) | [6] |

| Hepatocellular Carcinoma (HCC) | Significantly lower in HCC tissue than in normal tissues.[1] | Not specified | [1] |

| HPV-positive Head and Neck Squamous Cell Carcinoma | Underexpressed.[1] | Not specified | [1] |

| Pancreatic Ductal Adenocarcinoma, Lung Adenocarcinoma, Breast Cancer | High expression correlates with worse survival. | The Cancer Genome Atlas (TCGA) data | [6] |

Efficacy of hSMG-1 Inhibition

The development of small molecule inhibitors targeting the kinase activity of hSMG-1 has enabled the preclinical evaluation of its therapeutic potential.

| Inhibitor | Cancer Cell Line(s) | IC50 / GI50 | Effect | Reference |

| CC-115 | Multiple Myeloma (RPMI-8226, U266, MM.1S, OPM-2, KMS-11) | GI50 values ranging from <10 nM to >1 µM | Decreased proliferation and survival.[7] | [3][7] |

| A-549 (Lung Carcinoma) | ~1 µM | Growth inhibition.[7] | [3][7] | |

| HCT 116 (Colon Carcinoma) | ~1 µM | Growth inhibition.[7] | [3][7] | |

| KVS0001 | NCI-H358 (Lung Cancer), LS180 (Colon Cancer) | Bioactive in the nanomolar range.[8] | Subverts NMD-mediated downregulation of mutant transcripts and proteins.[5][8] | [4][5][8] |

| siRNA-mediated knockdown | H1299 (Non-small cell lung cancer) | N/A | Enhanced sensitivity to gemcitabine and cisplatin. |

Effects of hSMG-1 Modulation on Cellular Processes

| Experimental Approach | Cell Line | Quantitative Effect | Cellular Process | Reference |

| siRNA knockdown of hSMG-1 + Gemcitabine (10.0 mg/L) | H1299 | Survival rate decreased from 0.69 to 0.51. | Cell Viability | |

| siRNA knockdown of hSMG-1 + Cisplatin (10.0 mg/L) | H1299 | Survival rate decreased from 0.48 to 0.34. | Cell Viability | |

| siRNA knockdown of hSMG-1 + Gemcitabine | H1299 | Apoptotic rate increased from 12.0% to 20.9%. | Apoptosis | |

| siRNA knockdown of hSMG-1 + Cisplatin | H1299 | Apoptotic rate increased from 4.5% to 10.2%. | Apoptosis |

Signaling Pathways and Experimental Workflows

Nonsense-Mediated mRNA Decay (NMD) Pathway

Caption: The Nonsense-Mediated mRNA Decay (NMD) pathway initiated by hSMG-1.

hSMG-1 in the DNA Damage Response (DDR)

Caption: hSMG-1's role in the DNA Damage Response and cell cycle control.

Workflow for High-Throughput Screening of NMD Inhibitors

Caption: A generalized workflow for the discovery of hSMG-1/NMD inhibitors.

Experimental Protocols

siRNA-mediated Knockdown of hSMG-1

This protocol describes the transient knockdown of hSMG-1 expression in cultured mammalian cells using small interfering RNA (siRNA).

Materials:

-

hSMG-1 specific siRNA and non-targeting control siRNA (20 µM stock).

-

Lipofectamine RNAiMAX Transfection Reagent.

-

Opti-MEM I Reduced Serum Medium.

-

Target cells (e.g., H1299).

-

6-well plates.

-

Standard cell culture reagents.

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

-

In a separate tube, dilute 1.5 µL of 20 µM siRNA (final concentration 50 nM) in 100 µL of Opti-MEM.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.

-

-

Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.

-

Validation of Knockdown: Assess hSMG-1 mRNA or protein levels by RT-qPCR or Western blotting, respectively, to confirm knockdown efficiency.

Western Blotting for hSMG-1 and Phospho-UPF1

This protocol details the detection of total hSMG-1 and phosphorylated UPF1 (a direct substrate of hSMG-1) by Western blotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Rabbit anti-hSMG-1 antibody.

-

Rabbit anti-phospho-UPF1 (e.g., targeting Ser1096) antibody.[9]

-

Mouse anti-β-actin antibody (loading control).

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-hSMG-1 (1:1000), anti-phospho-UPF1 (1:1000)[9], anti-β-actin (1:5000).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10000) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Real-Time Quantitative PCR (RT-qPCR) for NMD Substrates

This protocol is for quantifying the abundance of known NMD substrate mRNAs following hSMG-1 inhibition.

Materials:

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

Primers for NMD target genes (e.g., SC35 1.6kb, CARS) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Real-time PCR system.

Primer Sequences (Example):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

| GAPDH | CACCACCAACTGCTTAGCAC | CCCTGTTGCTGTAGCCAAAT |

| SC35 1.6kb | GAGCGGCTGTCTGACTCCT | CTTCTGGGACTCATCTGGCT |

| CARS | TGAAGGCTGAGTTTGAGACC | TCCAGCATGTAGTTGAGGT |

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.

-

qPCR Reaction Setup: Set up qPCR reactions in triplicate for each sample and primer set.

-

Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in NMD substrate mRNA levels, normalized to the housekeeping gene.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.[1]

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.[1]

-

Opaque-walled 96-well plates.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the hSMG-1 inhibitor for the desired duration (e.g., 48-72 hours).

-